molecular formula C9H10ClN B1383042 1-Phenylprop-2-yn-1-amine hydrochloride CAS No. 157022-35-0

1-Phenylprop-2-yn-1-amine hydrochloride

Cat. No. B1383042
M. Wt: 167.63 g/mol
InChI Key: LEEITMHLSCHFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylprop-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 157022-35-0 . It has a molecular weight of 167.64 and its IUPAC name is 1-phenylprop-2-yn-1-amine hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Phenylprop-2-yn-1-amine hydrochloride is 1S/C9H9N.ClH/c1-2-9 (10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H . The compound’s structure consists of a phenyl group attached to a prop-2-yn-1-amine group, with a hydrochloride group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

1-Phenylprop-2-yn-1-amine hydrochloride is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 167.64 .

Scientific Research Applications

Synthetic Chemistry Applications

1-Phenylprop-2-yn-1-amine hydrochloride is primarily used as a chemical precursor or intermediate in various synthetic chemistry applications. Notably, it plays a role in:

  • Synthesis of Polysubstituted Pyrroles:

    • A study described an Au(I)-catalyzed tandem reaction involving 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc. This reaction is pivotal for synthesizing polysubstituted pyrroles, compounds that have various applications in pharmaceutical and materials science (Mou et al., 2015).
  • Development of Fluorescent Derivatives for Analytical Chemistry:

    • A method was developed for determining amino compounds using a condensation reaction with a dehydrant, resulting in acidamides that are fluorescent derivatives. This reaction is significant for analytical chemistry, especially in the sensitive detection of amines (You et al., 2006).
  • Prodrug Delivery System:

    • The compound has been studied for its potential as a prodrug carrier. Specifically, a study investigated the use of oxidized cellulose as a macromolecular prodrug carrier, with phenylpropanolamine hydrochloride (PPA.HCl) as the model drug. This research is significant for drug delivery systems, aiming to optimize the delivery and effectiveness of pharmaceutical compounds (Zhu et al., 2001).

Pharmaceutical Applications

Beyond its role in synthetic chemistry, 1-Phenylprop-2-yn-1-amine hydrochloride is also implicated in pharmaceutical research:

  • Synthesis of Anticancer Compounds:
    • Research has been conducted on the synthesis of compounds with benzimidazole ligands. These compounds, including (1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine and its Pd(II) and Pt(II) complexes, have been synthesized as potential anticancer compounds. The study highlights their molecular structures, vibrational frequencies, and cytotoxicity, providing crucial insights into new anticancer therapies (Ghani & Mansour, 2011).

Analytical Chemistry Applications

1-Phenylprop-2-yn-1-amine hydrochloride's role extends to analytical chemistry, where it's used in:

  • Mass Spectrometry Predictions:
    • The compound has been utilized in studies predicting chemical transformations of certain derivatives in solution using tandem mass spectrometry. This is crucial for understanding the reactivity and transformations of chemical compounds, with implications for various fields, including pharmaceuticals and environmental chemistry (Wang et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-phenylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEITMHLSCHFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylprop-2-yn-1-amine hydrochloride

CAS RN

157022-35-0
Record name 1-phenylprop-2-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylprop-2-yn-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Phenylprop-2-yn-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Phenylprop-2-yn-1-amine hydrochloride
Reactant of Route 4
1-Phenylprop-2-yn-1-amine hydrochloride
Reactant of Route 5
1-Phenylprop-2-yn-1-amine hydrochloride
Reactant of Route 6
1-Phenylprop-2-yn-1-amine hydrochloride

Citations

For This Compound
1
Citations
CS Jolly, E Kochanowski, CJ Dodd… - The Journal of …, 2021 - ACS Publications
… (R)-3-Bromo-1-phenylprop-2-yn-1-amine hydrochloride, 4a: 2a (125.7 mg, 0.4 mmol, 1 equiv) was dissolved in MeOH (2.7 mL) and cooled to 0 C. HCl (4 M in 1,4-dioxane, 0.3 mL, 1.2 …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.